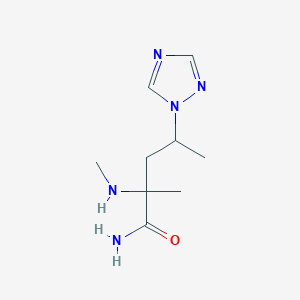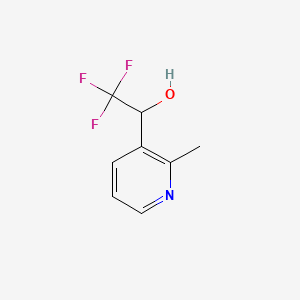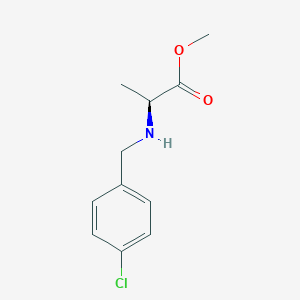
Methyl (4-chlorobenzyl)-l-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-chlorobenzyl)-l-alaninate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a methyl ester group, a 4-chlorobenzyl group, and an l-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-chlorobenzyl)-l-alaninate typically involves the esterification of l-alanine with methanol in the presence of a suitable catalyst, followed by the introduction of the 4-chlorobenzyl group. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-chlorobenzyl)-l-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzyl derivatives.
Scientific Research Applications
Methyl (4-chlorobenzyl)-l-alaninate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (4-chlorobenzyl)-l-alaninate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Methyl (4-chlorobenzyl)-d-alaninate: A stereoisomer with similar chemical properties but different biological activity.
Methyl (4-bromobenzyl)-l-alaninate: A compound with a bromine atom instead of chlorine, leading to different reactivity and applications.
Ethyl (4-chlorobenzyl)-l-alaninate: An analog with an ethyl ester group, affecting its solubility and reactivity.
Uniqueness
Methyl (4-chlorobenzyl)-l-alaninate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
methyl (2S)-2-[(4-chlorophenyl)methylamino]propanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-8(11(14)15-2)13-7-9-3-5-10(12)6-4-9/h3-6,8,13H,7H2,1-2H3/t8-/m0/s1 |
InChI Key |
JPXYBJGQGDDOPP-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC)NCC1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C(=O)OC)NCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(adamantan-1-yl)methyl]-2-methoxybenzamide](/img/structure/B13574744.png)
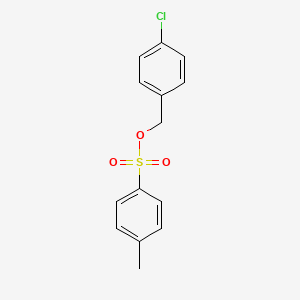
![4-Azaspiro[2.5]octan-7-aminedihydrochloride](/img/structure/B13574758.png)
![Tert-butyl 2-[(4-cyanophenyl)amino]acetate](/img/structure/B13574764.png)

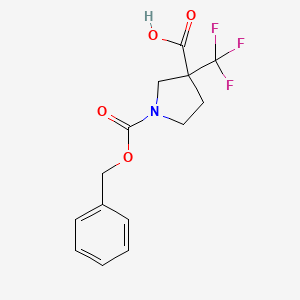
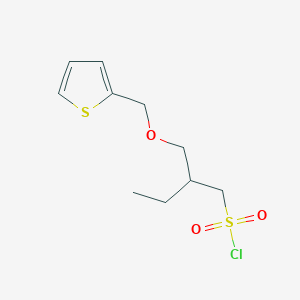
![3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13574790.png)
![2-(3,4-dichlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B13574791.png)
![methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride](/img/structure/B13574796.png)
![methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13574803.png)
![5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid](/img/structure/B13574811.png)
